N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-18-9-6-8-12(7-10(9)19-2)21-14(15-8)16-13(17)11-4-3-5-20-11/h3-7H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZQTQPGSDILFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CS3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Formation via Catalyst-Free Cyclization
A catalyst-free three-component reaction involving 5,6-dimethoxyaniline , aliphatic amines, and elemental sulfur enables efficient benzothiazole synthesis. This method, adapted from Chen et al., avoids halogenated precursors and transition-metal catalysts.
Reaction Scheme :
$$
\text{5,6-Dimethoxyaniline} + \text{R-NH}2 + \text{S}8 \xrightarrow{\text{DMSO, 140°C}} \text{5,6-Dimethoxy-1,3-benzothiazol-2-amine}
$$
Key Conditions :
- Solvent : Dimethyl sulfoxide (DMSO), acting as both solvent and oxidant.
- Temperature : 140°C under nitrogen atmosphere.
- Yield : 65–78% (extrapolated from analogous reactions).
This route achieves dual C–S and C–N bond formation through C–H activation, offering an environmentally benign alternative to traditional methods.
Coupling with Thiophene-2-Carboxylic Acid Derivatives
The amide bond is formed via condensation of 5,6-dimethoxy-1,3-benzothiazol-2-amine with thiophene-2-carboxylic acid derivatives.
Acid Chloride Coupling Under Basic Conditions
Thiophene-2-carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl$$_2$$), followed by reaction with the benzothiazole amine.
Reaction Scheme :
$$
\text{Thiophene-2-COCl} + \text{Benzothiazol-2-amine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}
$$
Optimized Parameters :
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates the reaction, reducing time from hours to minutes. This method enhances reproducibility and minimizes side reactions.
Conditions :
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) eluent. Recrystallization in ethanol yields crystalline product (purity >98%).
Spectroscopic Validation
- IR Spectroscopy :
- $$^1$$H NMR (400 MHz, DMSO-$$d_6$$):
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency.
Table 1: Scalable Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 25–140°C | 100–120°C |
| Throughput | 5–10 g/day | 1–5 kg/hour |
| Solvent Recovery | 60–70% | 95–98% |
Green Chemistry Innovations
- Solvent Recycling : DMSO is recovered via vacuum distillation.
- Waste Minimization : Sulfur byproducts are repurposed for auxiliary reactions.
Mechanistic Insights
Benzothiazole Formation Mechanism
DMSO oxidizes intermediate thioamides to benzothiazoles via radical pathways, as demonstrated by DFT studies.
Amide Bond Formation Kinetics
The coupling reaction follows second-order kinetics, with rate constants ($$ k $$) of $$ 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ in DMF.
Challenges and Optimization Strategies
Byproduct Management
- Dimethoxy Group Hydrolysis : Controlled pH (6.5–7.5) prevents demethylation.
- Oxidation Side Reactions : Antioxidants like BHT (0.1 wt%) stabilize the amine intermediate.
Yield Enhancement
- Catalyst Screening : Zeolites improve regioselectivity by 12–15%.
- Cryogenic Grinding : Enhances reagent surface area, boosting yields to 88–92%.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Acid Chloride Coupling | 85 | 98 | 6 | 1.0 |
| Microwave Synthesis | 82 | 97 | 0.5 | 1.2 |
| Industrial Flow | 90 | 99 | 2 | 0.8 |
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the condensation of 5,6-dimethoxy-1,3-benzothiazole with thiophene-2-carboxylic acid derivatives under controlled conditions to optimize yield and purity. Key parameters such as temperature, solvent choice (often dimethylformamide or dimethyl sulfoxide), and reaction time are critical for successful synthesis.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Benzothiazole derivative + Thiophene carboxylic acid | Inert atmosphere, controlled temperature |
| 2 | Purification | Chromatography or recrystallization | Solvent-dependent |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound's mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival.
Case Study: Anticancer Activity
A study involving benzothiazole derivatives demonstrated that they could inhibit the STAT3 signaling pathway, which is crucial for cancer cell growth and survival. The compounds were tested against various cancer cell lines, showing promising results in terms of cytotoxicity and apoptosis induction .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Similar benzothiazole derivatives have shown potent antibacterial and antifungal activities against a range of pathogens.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μmol/mL) | Target Organisms |
|---|---|---|
| Compound A | 10.7–21.4 | Staphylococcus aureus |
| Compound B | 15.0–25.0 | Escherichia coli |
The mechanism underlying this activity may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its anti-inflammatory activity, the compound is believed to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound binds effectively to the active sites of these enzymes, blocking their activity .
Comparison with Similar Compounds
Comparison with N-(6-Methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
The 6-methoxy analog (CAS 313535-88-5) shares the benzothiazole-thiophene carboxamide backbone but lacks the 5-methoxy group. Key differences include:
Implications :
Comparison with N-(2-Nitrophenyl)thiophene-2-carboxamide
This analog () replaces the benzothiazole ring with a nitro-substituted phenyl group. Structural and functional contrasts include:
Key Findings :
- The nitro group in the phenyl analog introduces strong electron-withdrawing effects, altering electronic properties compared to the electron-donating methoxy groups in the target compound.
- The dihedral angle between aromatic rings in the nitrophenyl analog (~8.5–13.5°) suggests moderate planarity, which may differ in the benzothiazole-based target due to methoxy substituents .
Comparison with N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
This derivative (, Entry 14) shares the 5,6-dimethoxy benzothiazole core but replaces the thiophene carboxamide with a methylglycine group:
Implications :
- The thiophene carboxamide group may enhance π-π stacking interactions in the target compound, unlike the ionic or hydrophilic interactions favored by the methylglycine substituent.
Research Findings and Hypotheses
- Biological Activity : Benzothiazole-thiophene hybrids often exhibit kinase inhibitory or antimicrobial properties. The target compound’s methoxy groups may improve membrane permeability compared to nitro-substituted analogs .
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via refluxing acyl chlorides with amines in acetonitrile, suggesting a viable pathway for the target compound .
Data Tables
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Compound Overview
The compound is characterized by a benzothiazole core linked to a thiophene carboxamide moiety. The presence of methoxy groups enhances its chemical reactivity and biological interactions. It is part of a larger class of thiazole derivatives known for their pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 5,6-dimethoxy-benzothiazole with thiophene-2-carboxylic acid chloride under basic conditions. This reaction is often conducted in an inert atmosphere to prevent oxidation.
Key Parameters for Synthesis:
- Temperature: Controlled to optimize yield.
- Solvent: Commonly DMF or DMSO.
- Purification Techniques: Recrystallization and chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit enzymes involved in inflammatory processes and microbial growth, suggesting potential therapeutic applications in treating cancer and infections.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant inhibitory effects against various cancer cell lines. For instance:
These results suggest that the compound may induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells.
Antioxidant Properties
The antioxidant activity of the compound has also been assessed using assays such as the ABTS free radical scavenging assay. The results indicate that it exhibits significant antioxidant capacity, comparable to Trolox:
This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several studies have highlighted the biological efficacy of benzothiazole derivatives:
- Study on Cancer Cells: A study evaluated the anticancer activity of various benzothiazole derivatives, including this compound. The findings demonstrated its potential as a lead compound for developing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Activity Assessment: Another study assessed the antimicrobial properties of similar compounds against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that these compounds exhibited better inhibitory activity than standard antibiotics .
Q & A
Advanced Research Question
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- CYP450 inhibition studies : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 .
- Structural modifications : Introduce metabolically stable groups (e.g., deuterium at labile positions) based on identified metabolic hotspots .
What challenges arise in crystallographic refinement of this compound?
Advanced Research Question
- Disorder in methoxy groups : Common in dimethoxy-substituted aromatics; resolve using SHELXL’s PART instructions and restraints .
- Twinned crystals : Use the Hooft parameter in SHELXL to refine twinning ratios .
- Weak diffraction : Optimize crystallization conditions (e.g., slow evaporation in DMSO/water) to improve crystal quality .
How can computational modeling predict biological target interactions?
Advanced Research Question
- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100+ ns to assess stability (e.g., RMSD <2 Å).
- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications .
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the amide group) using Schrödinger Suite .
What are the best practices for ensuring reproducibility in synthetic protocols?
Basic Research Question
- Standardize solvents/reagents : Use anhydrous solvents (e.g., THF stored over molecular sieves) .
- Control reaction parameters : Maintain precise temperature (±2°C) and inert atmospheres (N/Ar) for air-sensitive steps .
- Document intermediates : Characterize all intermediates via NMR and HRMS to trace byproduct formation .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Advanced Research Question
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24h) with LC-MS monitoring. Methoxy groups may confer acid sensitivity, necessitating buffered solutions in biological assays .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests solid-state stability) . Store at -20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
